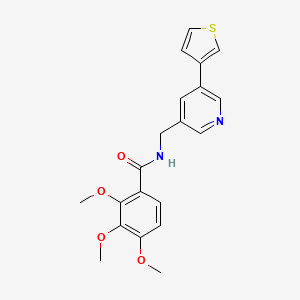
2,3,4-trimethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,3,4-trimethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core with three methoxy groups attached at the 2, 3, and 4 positions. Attached to the nitrogen of the benzamide is a pyridine ring with a thiophene ring attached at the 3 position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzamide core. The exact structure would need to be confirmed using techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. The benzamide core could participate in various reactions, and the methoxy groups could potentially be replaced with other groups. The pyridine and thiophene rings could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .科学的研究の応用
Luminescent Properties and Mechanochromism
Compounds with similar structural features exhibit luminescent properties both in solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Such compounds also display mechanochromic properties, changing physical form under mechanical stress, a feature that is reversible upon annealing. These properties suggest applications in materials science for creating responsive, luminescent materials (Srivastava et al., 2017).
Heterocyclic Synthesis
Compounds containing thiophene and pyridine units are key intermediates in the synthesis of various heterocyclic structures. Their reactivity has been explored to yield a variety of nitrogen-containing heterocycles, indicating potential applications in the development of pharmaceuticals and agrochemicals (Mohareb et al., 2004).
Anticancer Activity
Structural analogues have been investigated for their anticancer properties. For example, compounds featuring pyridin-3-yl and thiophen-3-yl groups have shown selective inhibition against certain histone deacetylases, a promising avenue for cancer treatment. This suggests that compounds with similar motifs could be explored for their potential in targeted cancer therapies (Zhou et al., 2008).
Analytical Applications
In the field of analytical chemistry, related compounds have been employed in capillary electrophoresis, suggesting uses in the separation and analysis of pharmaceuticals and related substances. This indicates potential for such compounds in analytical methodologies and quality control processes (Ye et al., 2012).
Anti-inflammatory and Analgesic Agents
Research into benzodifuranyl and thiazolopyrimidine derivatives derived from similar structural frameworks has indicated significant anti-inflammatory and analgesic activities. These findings open up possibilities for the development of new therapeutic agents based on this chemical scaffold (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Additionally, new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives have been synthesized and demonstrated antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (Naganagowda et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3,4-trimethoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-17-5-4-16(18(25-2)19(17)26-3)20(23)22-10-13-8-15(11-21-9-13)14-6-7-27-12-14/h4-9,11-12H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHSOFXETIQDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide](/img/structure/B2654659.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2654660.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2654664.png)
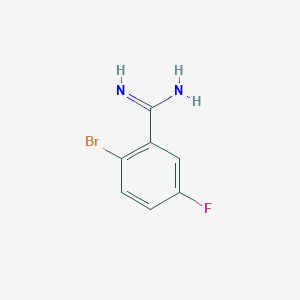
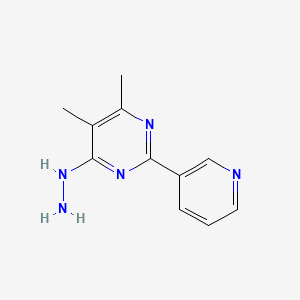


![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2654669.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2654670.png)

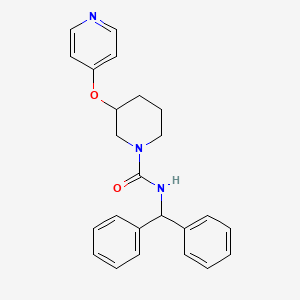
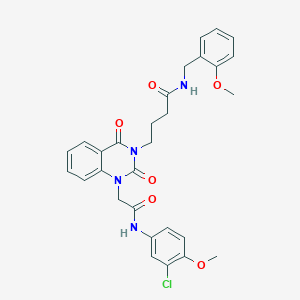
![2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2654678.png)